molecular formula C15H17NO2S B1270301 Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate CAS No. 350989-99-0

Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Cat. No.: B1270301
CAS No.: 350989-99-0
M. Wt: 275.4 g/mol
InChI Key: SAGLQZFBTTXHFJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a 2-amino substituent, a 4-(4-ethylphenyl) group, and an ethyl ester moiety at the 3-position of the thiophene ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . Its structural versatility allows for modifications at the phenyl and ester groups, enabling tailored physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGLQZFBTTXHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352377
Record name ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-99-0
Record name ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Gewald Reaction Protocol

The classical Gewald reaction involves two stages: Knoevenagel condensation and thiophene ring formation . Below is a generalized procedure adapted for ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate:

Step 1: Knoevenagel Condensation

  • Reactants : 4-Ethylacetophenone (1 equiv), ethyl cyanoacetate (1 equiv), and morpholine (1–2 equiv) in ethanol.
  • Conditions : Reflux at 70–80°C for 2–3 hours to form the α-cyanocinnamate intermediate.
  • Mechanism : Morpholine deprotonates ethyl cyanoacetate, enabling nucleophilic attack on the ketone’s carbonyl group, followed by dehydration to form the conjugated enamine.

Step 2: Cyclization with Sulfur

  • Addition : Elemental sulfur (1 equiv) is added to the reaction mixture.
  • Conditions : Prolonged heating (48–72 hours) under reflux to induce cyclization.
  • Mechanism : Sulfur participates in nucleophilic addition to the α-cyanocinnamate, followed by ring closure to form the thiophene core.
Parameter Typical Range Impact on Yield/Purity
Temperature 70–80°C Higher temps accelerate cyclization
Reaction Time 48–72 hours Longer times improve sulfur incorporation
Base Loading 1–2 equiv Excess base reduces side reactions

Catalytic Gewald Reactions

Recent advancements employ piperidinium borate (Pip borate) as a recyclable catalyst to reduce stoichiometric base usage and improve yields.

Protocol Using Pip Borate

  • Reactants : 4-Ethylacetophenone (1 equiv), ethyl cyanoacetate (1 equiv), sulfur (1 equiv), Pip borate (20 mol%).
  • Solvent : Ethanol/water (9:1 v/v).
  • Conditions : 100°C for 5–5.5 hours.
  • Yield : >90% for analogous thiophenes, with catalyst recyclability up to four cycles (90% yield retained).
Advantages Over Classical Methods
Factor Classical Gewald Catalytic Gewald (Pip borate)
Base Usage 1–2 equiv 0.2 equiv (catalytic)
Reaction Time 48–72 hours 5–5.5 hours
Yield 60–75% 90–95%
Catalyst Recovery Not applicable >90% retained after 4 cycles

Alternative Synthesis Approaches

Solvent-Free Gewald Reaction

A green chemistry approach eliminates solvents by grinding reactants with sulfur and a base:

  • Reactants : 4-Ethylacetophenone, ethyl cyanoacetate, sulfur, morpholine.
  • Conditions : Room temperature, mortar-and-pestle grinding for 2–4 hours.
  • Yield : Moderate (60–70%), but scalable for industrial use.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to minutes while maintaining yields:

  • Conditions : 150°C, 15–20 minutes under microwave irradiation.
  • Yield : ~85% for analogous thiophenes.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance sulfur solubility and reaction rates, while ethanol is preferred for cost and safety.

Solvent Advantages Disadvantages
Ethanol Low cost, high safety Moderate sulfur solubility
DMF High sulfur solubility Toxicity, difficult purification
Ethanol/Water Green solvent, high yields Requires azeotropic distillation

Catalyst Screening

Bases like triethylamine or DBU accelerate cyclization but may increase side reactions. Pip borate strikes a balance between activity and recyclability.

Summary of Key Findings

Method Yield Reaction Time Catalyst
Classical Gewald 60–75% 48–72 hours Morpholine
Catalytic Gewald 90–95% 5–5.5 hours Pip borate
Solvent-Free 60–70% 2–4 hours Morpholine

The catalytic Gewald reaction emerges as the most efficient method, combining high yields, reduced waste, and recyclable catalysts. Future research should focus on extending this protocol to aromatic ketones with diverse substituents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is being explored for its potential as a therapeutic agent in several areas:

  • Anticancer Properties : Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. For example, one study indicated that specific derivatives led to significant growth inhibition, suggesting a promising avenue for cancer treatment .
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against a range of bacteria such as Bacillus subtilis, Escherichia coli, and Proteus vulgaris. High-throughput screening has identified derivatives with enhanced activity against antibiotic-resistant strains, highlighting its potential in combating bacterial infections .

Biological Research

The compound's mechanism of action involves:

  • Enzyme Inhibition : It has been found to inhibit enzymes critical for microbial growth and cancer cell proliferation, contributing to its antimicrobial and anticancer effects .
  • Gene Regulation : The compound influences the expression of transcription factors essential for maintaining pluripotency in stem cells, indicating its potential role in regenerative medicine .

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Anticancer Study : In vivo studies demonstrated that the compound significantly reduced tumor mass in mice models compared to control treatments. The results suggested a 54% reduction in tumor weight compared to standard chemotherapy agents .
  • Antimicrobial Screening : A high-throughput screening campaign revealed derivatives of this compound with superior antimicrobial activity against resistant bacterial strains. This highlights its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F, CF₃) : Enhance stability and influence reactivity in cross-coupling reactions. For example, the 4-chlorophenyl analog is widely used in Suzuki-Miyaura couplings due to its electrophilic aromatic ring .
  • Heteroaromatic Substituents (e.g., thiophene) : Introduce π-π stacking interactions, affecting crystallinity and solid-state packing .

Physicochemical Properties

Crystallinity and Hydrogen Bonding

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Forms C24(12) chains via N–H···O hydrogen bonds between the amino and ester groups. Additional R₃²(6) interactions involve bifurcated hydrogen bonds with sulfur atoms .
  • Ethyl 2-amino-4-isobutylthiophene-3-carboxylate: Bulky isobutyl groups disrupt dense packing, reducing melting points compared to planar aryl-substituted analogs .

Solubility and Reactivity

  • 4-Trifluoromethylphenyl Analog : The CF₃ group increases metabolic stability and electronegativity, making it resistant to oxidative degradation .
  • 4-Fluorophenyl Analog : Exhibits higher reactivity in nucleophilic substitutions due to the fluorine atom’s inductive effect .

Biological Activity

Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethyl group and an amino group, contributing to its unique chemical reactivity and biological profile. Its molecular formula is C13H15NO2SC_{13}H_{15}NO_2S, and it can undergo various chemical reactions, including oxidation, reduction, and substitution, which can enhance its biological activity.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity. For example, compounds with similar structures have demonstrated IC50 values as low as 10 nM against sensitive cancer cell lines in the NCI-60 panel .

2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by chronic inflammation.

3. Antimicrobial Activity
this compound has shown promising antimicrobial effects against a range of pathogens. Preliminary studies indicate effective inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cell Cycle Disruption : The compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Inflammatory Pathway Modulation : It likely affects signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of cell proliferation; microtubule disruption
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of bacterial growth

Case Study: Antitumor Activity

In vivo studies using xenograft models have demonstrated that this compound significantly reduces tumor volume compared to control treatments. In one study, administration at a dosage of 75 mg/kg resulted in a notable decrease in tumor mass after two weeks of treatment .

Case Study: Anti-inflammatory Effects

A study evaluating the compound's anti-inflammatory effects showed that it effectively reduced edema in animal models induced by inflammatory agents. The observed reduction in inflammatory markers supports its potential application in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, and what factors influence yield optimization?

The compound is typically synthesized via the Gewald reaction , a multicomponent reaction involving ketones, nitriles, and sulfur in the presence of a base (e.g., diethylamine) . Key factors for yield optimization include:

  • Reaction conditions : Heating under reflux (50–80°C) to facilitate thiophene ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., NH₂ at δ 5.5–6.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • IR spectroscopy : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O ester) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 289.3) validate molecular weight .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Q. What are the typical purification and isolation techniques post-synthesis?

  • Column chromatography : Silica gel with ethyl acetate/hexane eluents separates impurities .
  • Recrystallization : Ethanol or methanol optimizes crystal purity; solvent polarity impacts morphology .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring (e.g., ethyl vs. hydroxyl/fluorine) affect biological activity and electronic properties?

  • Biological activity : The 4-ethylphenyl group enhances lipophilicity, improving membrane permeability compared to hydrophilic hydroxyl analogs . Fluorine substituents (electron-withdrawing) increase metabolic stability but may reduce solubility .
  • Electronic properties : Density functional theory (DFT) calculations (e.g., B3LYP functional) predict HOMO-LUMO gaps, where electron-donating groups (e.g., ethyl) lower oxidation potentials .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding .
  • Formulation optimization : Use liposomal carriers or PEGylation to enhance bioavailability .
  • Dose-response studies : Establish therapeutic windows to account for species-specific metabolism .

Q. How can DFT predict reactivity and interaction mechanisms with biological targets?

  • Reactivity : DFT (e.g., B3LYP/6-31G*) models charge distribution, identifying nucleophilic/electrophilic sites on the thiophene ring .
  • Docking studies : Simulate binding to targets (e.g., kinases) by analyzing hydrogen bonds and π-π stacking with phenyl groups .

Q. What methodologies optimize the thiophene core for dual kinase and anti-inflammatory activity?

  • SAR studies : Synthesize analogs with varied substituents (e.g., trifluoromethyl for kinase inhibition; carboxylates for COX-2 binding) .
  • In vitro assays : Test kinase inhibition (IC₅₀) via ADP-Glo™ and anti-inflammatory activity via COX-2 ELISA .

Q. How do electron-withdrawing vs. electron-donating substituents influence electrochemical behavior?

  • Cyclic voltammetry : Fluorine (electron-withdrawing) shifts oxidation peaks positively, while ethyl groups (electron-donating) enhance redox activity .
  • Conductivity studies : Ethyl-substituted derivatives show higher hole mobility in organic semiconductors .

Q. What experimental approaches determine antimicrobial mechanisms against resistant strains?

  • Membrane disruption assays : Measure cytoplasmic leakage via SYTOX Green uptake .
  • Enzymatic inhibition : Test NADH-dependent reductase inhibition using kinetic assays .
  • Synergy studies : Combine with β-lactams to assess potentiation effects via checkerboard assays .

Q. How are scale-up synthesis parameters optimized for industrial translation?

  • Continuous flow reactors : Improve heat/mass transfer and reduce reaction time .
  • Process analytics : In-line FTIR monitors intermediate formation .
  • Safety protocols : Mitigate exothermic risks via controlled reagent addition .

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